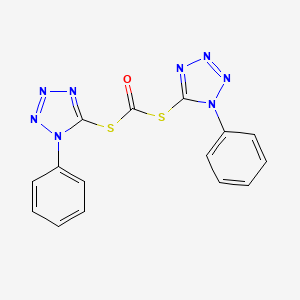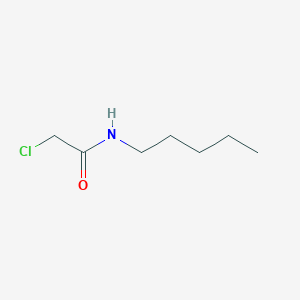
8-Iodo-2,3-dihydroquinolin-4(1H)-one
Übersicht
Beschreibung
8-Iodo-2,3-dihydroquinolin-4(1H)-one, also known as IDQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. IDQ is a heterocyclic compound that contains an iodine atom, which makes it useful for various applications in biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
8-Iodo-2,3-dihydroquinolin-4(1H)-one and related compounds have been a subject of interest in synthetic chemistry. They are used as intermediates in the synthesis of various structurally complex molecules. For example, 2-Aryl-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-ones were converted into their 3-iodo derivatives using iodine in methanol. These reactions were regioselective and stereoselective, primarily yielding the 2,3-trans isomers, as confirmed by 1H NMR spectroscopy and X-ray crystallography (Mphahlele et al., 2001).
Spectrophotometric Analysis
Spectrophotometric methods have been developed for determining 8-hydroxyquinoline and its iodinated derivatives. The method involves a reaction with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, producing a red antipyrine dye. This method has applications in pharmaceutical analysis (Belal, 1984).
Functionalization Techniques
Functionalized 8-iodo-2-trifluoromethanesulfonyloxyquinolines have been prepared using efficient techniques. The iodo functionality in these compounds can be selectively converted into various residues via an iodine-magnesium exchange reaction, demonstrating the versatility of these compounds in synthetic chemistry (Staubitz et al., 2003).
Tautomerism and Substituent Effects
Research has explored the tautomerism and substituent effects in 8-hydroxyquinoline-derived molecules. This includes studies on the stability of different molecular forms and the impact of substitutions on the molecule’s properties. Such studies are crucial for understanding the behavior of these molecules under different conditions (Karpińska et al., 2010).
Catalytic Synthesis
Palladium-catalyzed processes have been developed for the synthesis of 2,3-dihydroquinolin-4(1H)-ones. These methods highlight the potential for efficient, regioselective synthesis of complex organic molecules, which can have applications in pharmaceuticals and materials science (Ying et al., 2020).
Eigenschaften
IUPAC Name |
8-iodo-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXXMZXOHLUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457707 | |
| Record name | 8-IODO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
328546-78-7 | |
| Record name | 8-IODO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)

